6,7-Dibromo-2-naphthonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,7-Dibromo-2-naphthonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 6 and 7 positions with bromine atoms and at the 2 position with a nitrile group .Scientific Research Applications
Photoreactions with Alkyl Vinyl Ethers
The photochemical reactions of 6,7-Dibromo-2-naphthonitrile, specifically as 2-naphthonitrile, with alkyl vinyl ethers have been studied. Irradiation at specific wavelengths results in the formation of [2 + 2] cycloadducts with high yields. This reaction showcases the compound's potential in facilitating specific photochemical reactions (Mizuno, Pac, & Sakurai, 1975).
Fluorescent Probe for Hydrogen Sulfide Detection
A fluorescent probe using a variant of 2-naphthonitrile demonstrated marked fluorescence and color change upon interaction with hydrogen sulfide. This application is significant for detecting hydrogen sulfide in substances like wine, showcasing the compound's utility in sensory technology (Wang et al., 2018).
Photoarylation and Alkylation
This compound, particularly as 6-bromo-2-naphthol, has been utilized in photoarylation and alkylation studies. These processes involve the generation of electrophilic carbene intermediates, which open up avenues for creating a variety of chemical products (Pretali et al., 2009).
Photophysical Properties in Twisted Derivatives
The compound's derivatives, particularly in the context of naphthalenediimides, have been explored for their photophysical properties. These studies contribute to understanding the excited states of such compounds and their applications in photooxidation and triplet-triplet annihilation upconversions (Guo et al., 2012).
Regioselectivity in Nucleophilic Substitution
The compound, especially in the form of tetrabromonaphthalene diimides, has been studied for its regioselectivity in nucleophilic substitution reactions. Understanding these reactions is crucial for the synthesis of various regioisomeric products, expanding its applicability in chemical synthesis (Suraru & Würthner, 2013).
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-naphthonitrile is not well-studied, as it is primarily used for research purposes.
Safety and Hazards
Properties
IUPAC Name |
6,7-dibromonaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPOXSIDGLBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737389 | |
Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139914-16-2 | |
Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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